2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid
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Overview
Description
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a cyclopropylmethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclopropylmethyl group, potentially opening the cyclopropane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group and the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with opened cyclopropane rings.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the cyclopropylmethyl and aminomethyl groups.
N-(Cyclopropylmethyl)pyrrolidine: Similar but lacks the acetic acid moiety.
2-(Aminomethyl)pyrrolidine: Similar but lacks the cyclopropylmethyl group.
Uniqueness
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to the combination of the pyrrolidine ring, cyclopropylmethyl group, and aminomethyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Biological Activity
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid, a complex organic compound, has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{20}N_{2}O_{2}, and it features a chiral center that influences its biological interactions. The compound consists of a cyclopropylmethyl group, a pyrrolidine ring, and an acetic acid moiety, which contribute to its steric and electronic properties.
Property | Value |
---|---|
Molecular Formula | C_{11}H_{20}N_{2}O_{2} |
Molecular Weight | 212.30 g/mol |
IUPAC Name | This compound |
SMILES Representation | C1CC(N(C1)C(=O)CN)CNCC2CC2 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Central Nervous System (CNS) Effects
- The compound has been studied for its potential neuroactive properties. Its structure allows it to interact with neurotransmitter systems, which may lead to effects such as anxiolytic or antidepressant actions.
2. Enzyme Modulation
- Interaction studies suggest that the compound may modulate the activity of various enzymes, including cyclooxygenase (COX) enzymes. Preliminary data indicate that it may exhibit anti-inflammatory properties by inhibiting COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs).
3. Receptor Binding
- The chiral nature of the compound allows for selective binding to specific receptors. This selectivity can enhance its pharmacological efficacy and reduce side effects compared to less selective compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds and their implications for drug development:
Study 1: Inhibition of COX Enzymes
- A study comparing various pyrrolidine derivatives found that compounds similar to this compound exhibited IC50 values comparable to celecoxib for COX-2 inhibition, suggesting potential as anti-inflammatory agents .
Study 2: Neuropharmacological Effects
- In vitro assays indicated that derivatives of this compound could modulate neurotransmitter release, highlighting their potential use in treating mood disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrrolidine Ring : Initial synthesis often starts with the preparation of the pyrrolidine ring from appropriate precursors.
- Introduction of Functional Groups : Subsequent steps involve adding the cyclopropylmethyl group and the acetic acid moiety through controlled reactions.
- Purification : Final products are purified using techniques such as crystallization or chromatography to ensure high yield and purity.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(13)7-12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15) |
InChI Key |
WXRPZQOUCXRQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CNCC2CC2 |
Origin of Product |
United States |
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